6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile
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Overview
Description
4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile is a compound that features a trifluoromethyl group, a pyridine ring, and a thioxopyridine moiety.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile can be achieved through several methods. One common approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct fluorination or the building-block method, depending on the desired target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity . This interaction often involves hydrogen bonding and other non-covalent interactions, which contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-methoxy-4-(trifluoromethyl)pyridine . Compared to these compounds, 4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile exhibits unique properties due to the presence of the thioxopyridine moiety, which enhances its chemical reactivity and biological activity .
Properties
CAS No. |
893752-69-7 |
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Molecular Formula |
C12H6F3N3S |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
6-pyridin-3-yl-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F3N3S/c13-12(14,15)9-4-10(7-2-1-3-17-6-7)18-11(19)8(9)5-16/h1-4,6,8H |
InChI Key |
HGWBCCRKWRHIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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